tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRAAPJUZKMNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Procedure
| Step | Reaction Type | Reagents and Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Cyclopropanation | Alkene + Carbene/Carbenoid (e.g., Simmons-Smith reagent) | Control temperature and stoichiometry for ring selectivity and yield |
| 2 | Formylation | Vilsmeier-Haack reagent (POCl₃ + DMF) | Low temperature (0–5°C) to avoid side reactions; use anhydrous solvents |
| 3 | Sulfonylation | 1-formylcyclopropanesulfonyl chloride + base (e.g., DIEA) + DMAP catalyst in anhydrous THF | Maintain inert atmosphere; slow addition to control exotherm |
| 4 | Carbamate Formation | Reaction with tert-butyl isocyanate or Boc anhydride in DCM with base (e.g., DIEA) | Use dry solvents; monitor reaction by TLC/HPLC |
Experimental Notes and Optimization
Temperature Control: Sulfonylation and formylation steps are sensitive to temperature; maintaining low temperatures (0–5°C) reduces side reactions and improves selectivity.
Catalysis: Use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances sulfonyl group transfer efficiency.
Purification: Flash chromatography with hexane/ethyl acetate gradients or recrystallization from tert-butyl methyl ether yields high-purity product.
Stoichiometry: Using 1.2 to 1.5 equivalents of sulfonyl chloride optimizes conversion without excess reagent waste.
Atmosphere: Conduct reactions under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation.
Analytical Characterization During Preparation
| Analytical Technique | Purpose | Key Parameters Monitored |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure and purity | ^1H NMR: tert-butyl protons (~1.4 ppm), formyl proton (~8.1–8.3 ppm), cyclopropane ring protons (1.2–1.8 ppm); 2D NMR (COSY, HSQC) for stereochemistry |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Use C18 column with acetonitrile/water + 0.1% formic acid; target purity >95% |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS positive mode, expected [M+H]^+ at m/z ~318 |
| Infrared Spectroscopy (IR) | Functional group verification | Sulfonyl asymmetric stretch (~1350 cm⁻¹), carbamate C=O stretch (~1700 cm⁻¹) |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Considerations | Yield Impact Factors |
|---|---|---|---|---|
| 1 | Cyclopropanation | Alkene + Carbene (e.g., Simmons-Smith) | Control temperature, reagent purity | Ring strain and stereochemistry |
| 2 | Formylation | Vilsmeier-Haack (POCl₃ + DMF), 0–5°C | Anhydrous conditions, slow addition | Side reaction minimization |
| 3 | Sulfonylation | Sulfonyl chloride + base + DMAP, THF, 0–5°C | Inert atmosphere, catalyst use | Stoichiometry, reaction time |
| 4 | Carbamate Formation | tert-butyl isocyanate/Boc anhydride, DCM | Dry solvents, base presence | Purity and reaction completion |
Research Findings and Industrial Notes
Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters, improving yield and purity.
Optimization studies emphasize the importance of maintaining anhydrous, inert conditions throughout to prevent hydrolysis and side reactions.
The multi-step synthesis is modular, allowing for variation in substituents for analog development in pharmaceutical research.
Chemical Reactions Analysis
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate undergoes various chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
Applications in Organic Synthesis
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate serves as a versatile reagent in various synthetic pathways:
- Building Block for Complex Molecules : Its unique structure allows it to act as a precursor in the synthesis of more complex organic compounds.
- Reactivity Studies : The compound's reactivity can be explored in various chemical transformations, including nucleophilic substitutions and cycloadditions.
Pharmaceutical Research Applications
The compound is also significant in pharmaceutical research due to its potential biological activity:
- Pharmacodynamics and Pharmacokinetics Studies : Investigating how the compound interacts with biological systems can provide insights into its therapeutic potential.
- Antibacterial Activity : Similar compounds have shown promise as antibacterial agents, suggesting that this compound may also possess similar properties.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (1-formylcyclopentyl)carbamate | Cyclopentane ring | Different reactivity due to larger ring size |
| Tert-butyl N-propylsulfamoylcarbamate | Propyl group instead of cyclopropane | Varying steric effects influencing biological activity |
| Tert-butyl (1-formylcyclopropanecarboxylic acid | Carboxylic acid functionality | Increased polarity affecting solubility and reactivity |
Case Studies
Several studies have highlighted the applications of this compound in real-world scenarios:
- Synthetic Pathway Development : Research demonstrated its use in developing novel synthetic pathways for creating complex pharmaceuticals, showcasing its utility as a building block.
- Biological Interaction Studies : Investigations into its pharmacological properties revealed potential interactions with biological targets, indicating possible therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Comparisons:
Structural Complexity :
- The main compound’s cyclopropane with formyl/sulfonyl groups contrasts with bicyclo derivatives (e.g., bicyclo[2.2.2]octane in ), which offer greater rigidity but lack sulfonyl functionality.
- Hydroxycyclopentyl analogs (e.g., ) prioritize hydrogen bonding via -OH, whereas the sulfonyl group in the main compound enhances electrophilicity.
Synthetic Utility :
- Azabicyclo derivatives (e.g., CAS 1932203-04-7 ) are chiral intermediates for asymmetric synthesis, while the azide-containing Block B () enables bioorthogonal click reactions.
- The fluorophenyl cyclopropane () demonstrates aryl halide compatibility, useful in cross-coupling reactions.
Safety and Handling :
Research Findings:
- Functional Group Compatibility : The formyl group in bicyclo[2.2.2]octane derivatives () allows for Schiff base formation, while sulfonyl groups may enhance metabolic stability.
- Stereochemical Impact : Hydroxycyclopentyl isomers () exhibit distinct solubility profiles, critical for pharmacokinetic optimization.
Biological Activity
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a compound with significant potential in organic synthesis and pharmaceutical research. Its unique structure, featuring a tert-butyl group and a cyclopropyl ring, contributes to its stability and reactivity, which are crucial for various biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₉H₁₅N₁O₅S
- Molecular Weight : 249.28 g/mol
- Structure : The compound includes a tert-butyl group that enhances solubility and stability, making it suitable for diverse chemical applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclopropyl sulfonamide.
- Protection of the amine group using the tert-butoxycarbonyl (Boc) strategy.
- Subsequent reactions to introduce the formyl group.
This multi-step synthesis is essential to ensure the stability and reactivity required for biological testing.
Research indicates that compounds like this compound may interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites that could lead to altered physiological responses.
Case Studies
A selection of studies has been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Activity :
- Cytotoxicity Assays :
- Pharmacokinetics :
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl (1-formylcyclopentyl)carbamate | Structure | Moderate antibacterial activity | Similar backbone |
| Tert-butyl N-propylsulfamoylcarbamate | Structure | Anticancer properties | Different steric effects |
| Tert-butyl (1-formylcyclopropanecarboxylic acid) | Structure | Potentially higher polarity affecting solubility | Contains carboxylic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential protection, sulfonylation, and cyclopropane functionalization. For example:
Boc Protection : Start with a cyclopropane amine precursor, followed by tert-butyl carbamate (Boc) protection under basic conditions (e.g., DCM, DIEA, Boc anhydride) .
Sulfonylation : React the Boc-protected amine with 1-formylcyclopropanesulfonyl chloride in anhydrous THF at 0–5°C to avoid side reactions. Use DMAP as a catalyst to enhance sulfonyl group transfer .
Purification : Isolate the product via flash chromatography (hexane/EtOAc gradient) or recrystallization (tert-butyl methyl ether).
- Yield Optimization : Monitor reaction progress by TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and maintain inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored during analysis?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), formyl proton (δ ~8.1–8.3 ppm), and cyclopropane ring protons (δ ~1.2–1.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). ESI-MS in positive mode should show [M+H] at m/z ~318 (calculated for CHNOS) .
- IR Spectroscopy : Confirm sulfonyl (asymmetric stretch ~1350 cm) and carbamate (C=O stretch ~1700 cm) groups .
Q. What are the stability profiles of this compound under different storage conditions, and how should decomposition be mitigated?
- Methodological Answer :
- Thermal Stability : Store at –20°C under argon to prevent Boc deprotection. Decomposition occurs above 40°C (TGA data from analogous carbamates) .
- Solvent Compatibility : Avoid protic solvents (e.g., MeOH, HO) to minimize hydrolysis. Use anhydrous DCM or THF for long-term storage .
- Light Sensitivity : Protect from UV light to prevent cyclopropane ring-opening reactions. Use amber vials and conduct stability tests under accelerated light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters include sulfonyl group electrophilicity (Mulliken charges) and cyclopropane ring strain (bond angle deviations).
- Regioselectivity Prediction : Compare activation energies for attack at sulfonyl vs. formyl groups. Solvent effects (PCM model) and steric maps (VMD visualization) refine predictions .
- Validation : Correlate computational results with experimental kinetics (e.g., competition experiments using substituted nucleophiles) .
Q. What experimental strategies can resolve contradictions in observed reaction outcomes when this compound is used in multi-step syntheses?
- Methodological Answer :
- Controlled Replicates : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts.
- Intermediate Trapping : Use quenching agents (e.g., DO) to isolate intermediates for NMR or MS analysis.
- Cross-Validation : Compare results from HPLC, GC-MS, and F NMR (if fluorinated analogs are used) to confirm product identity .
- Case Study : If sulfonamide byproducts form, introduce scavengers (e.g., polymer-bound isocyanate) or adjust sulfonyl chloride stoichiometry .
Q. What are the mechanistic implications of stereochemical outcomes in this compound-mediated transformations, and how can they be experimentally validated?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or Mosher ester derivatization to determine enantiomeric excess.
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps (e.g., cyclopropane ring-opening vs. sulfonyl transfer) .
- Stereoelectronic Studies : Variable-temperature NMR and X-ray crystallography reveal conformational preferences (e.g., boat vs. chair transition states in ring-opening) .
Data Contradiction Analysis
- Example : Conflicting reports on cyclopropane ring stability in acidic conditions.
- Resolution : Perform pH-dependent stability assays (pH 2–7) with LC-MS monitoring. Analogous carbamates show decomposition at pH < 4 due to Boc cleavage .
- Recommendation : Use buffered conditions (pH 5–6) during reactions involving protic media.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
